molecular formula C13H19NO4S B13495366 Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate

Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate

Cat. No.: B13495366
M. Wt: 285.36 g/mol
InChI Key: LRJGKJXLFNNMGX-UHFFFAOYSA-N
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Description

Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a thiophene ring. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Amino Group: The amino group is introduced by reacting the thiophene derivative with an appropriate amine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group during subsequent reactions.

    Esterification: The carboxylic acid group on the thiophene ring is esterified with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

    Ethyl 3-({[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate): Similar structure but with a pyrrolidine ring instead of a thiophene ring.

    Ethyl 5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Similar thiophene structure with different substituents.

Uniqueness: Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate is unique due to the combination of the thiophene ring and the Boc-protected amino group, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylate

InChI

InChI=1S/C13H19NO4S/c1-5-17-11(15)10-9(6-7-19-10)8-14-12(16)18-13(2,3)4/h6-7H,5,8H2,1-4H3,(H,14,16)

InChI Key

LRJGKJXLFNNMGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CS1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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